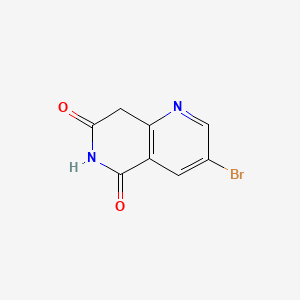

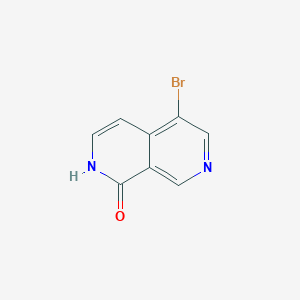

3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione” is a derivative of 1,5-naphthyridine . These heterocycles are of significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities .

Synthesis Analysis

The synthesis of 1,5-naphthyridine derivatives, including “this compound”, has been covered in various studies over the last 18 years . The synthesis strategies include reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives has been studied extensively. They can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 241.04 . Its IUPAC name is 3-bromo [1,6]naphthyridine-5,7 (6H,8H)-dione .Scientific Research Applications

Synthesis and Structural Analysis

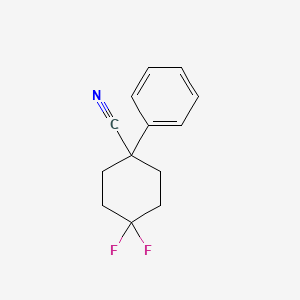

Synthesis of gem-difluorinated derivatives : A study by Piron et al. (2012) outlined a synthetic route towards new 8,8-difluoro-1,6-naphthyridine-5,7-diones. These compounds are of interest as novel building blocks in pharmaceutical chemistry, involving copper-mediated cross-coupling and cyclization processes (Piron et al., 2012).

Microwave Synthesis of Naphthyridine Derivatives : Narender et al. (2010) reported the efficient microwave synthesis of various naphthyridine derivatives, demonstrating the utility of bromination and cyclization reactions in creating complex heterocyclic structures (Narender et al., 2010).

Reactivity and Structural Insights : Research on bromo and chloro derivatives of 1,8-naphthyridine revealed insights into their reactivity patterns and potential for creating didehydro-naphthyridine through reactions with potassium amide in liquid ammonia (Plas et al., 2010).

Potential Applications in Drug Discovery

Antimicrobial Agents : Gohil et al. (2016) synthesized novel chromeno[4,3-f][1,8]naphthyridines derivatives, which were evaluated for antimicrobial activity, highlighting the potential application of naphthyridine derivatives in developing new antimicrobial drugs (Gohil et al., 2016).

Metal Ion Binding Studies : Agarwal et al. (2016) synthesized bromine-substituted aminonaphthoquinone ligands and studied their metal ion binding capabilities, demonstrating the utility of such compounds in chemical sensing and possibly in therapeutic applications (Agarwal et al., 2016).

Future Directions

1,5-Naphthyridines, including “3-Bromo-6,8-dihydro-1,6-naphthyridine-5,7-dione”, have a wide range of applications in medicinal chemistry due to their biological activities . Future research may focus on further exploring their synthesis, reactivity, and applications, as well as their potential use in the treatment of various diseases .

Mechanism of Action

Target of Action

It’s worth noting that naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit a wide range of biological activities, including anticancer, anti-hiv, antimicrobial, analgesic, anti-inflammatory, and antioxidant activities .

Mode of Action

Naphthyridines are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Given the broad range of biological activities exhibited by naphthyridines, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Naphthyridines are known to exhibit a wide range of biological activities, suggesting that they likely induce a variety of molecular and cellular changes .

Properties

IUPAC Name |

3-bromo-8H-1,6-naphthyridine-5,7-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-4-1-5-6(10-3-4)2-7(12)11-8(5)13/h1,3H,2H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATINXJVWVUICZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=N2)Br)C(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742874 |

Source

|

| Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365272-11-2 |

Source

|

| Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1,6-naphthyridine-5,7(6H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B573044.png)

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)